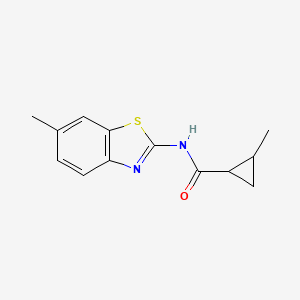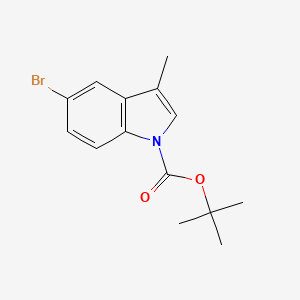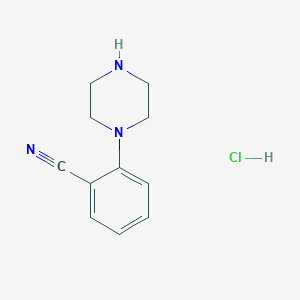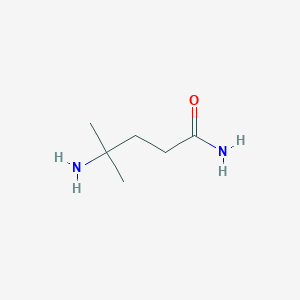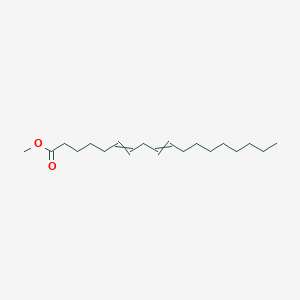![molecular formula C16H16BrFN2 B13968737 2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine CAS No. 354133-24-7](/img/structure/B13968737.png)
2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and methyl groups attached to a dibenzo diazocine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine typically involves multi-step organic reactions. The process often starts with the preparation of the dibenzo diazocine core, followed by the introduction of bromine, fluorine, and methyl groups through various substitution reactions. Common reagents used in these steps include brominating agents, fluorinating agents, and methylating agents under controlled conditions to ensure the desired substitutions occur at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the molecule.
Substitution: Halogen and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
作用機序
The mechanism by which 2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific sites on proteins or nucleic acids, leading to changes in their structure and function. The pathways involved may include signal transduction, gene expression regulation, or enzyme inhibition, depending on the context of its use.
類似化合物との比較
Similar Compounds
2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine: shares similarities with other halogenated dibenzo diazocines, such as:
Uniqueness
The presence of both bromine and fluorine atoms in this compound imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications compared to its analogs with different halogen substitutions.
特性
CAS番号 |
354133-24-7 |
|---|---|
分子式 |
C16H16BrFN2 |
分子量 |
335.21 g/mol |
IUPAC名 |
2-bromo-8-fluoro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C16H16BrFN2/c1-19-9-11-7-13(17)3-5-15(11)20(2)10-12-8-14(18)4-6-16(12)19/h3-8H,9-10H2,1-2H3 |
InChIキー |
POYYRRVAAHYOSJ-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=C(C=CC(=C2)Br)N(CC3=C1C=CC(=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


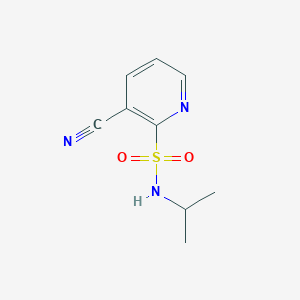
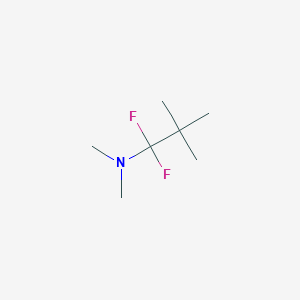
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13968661.png)

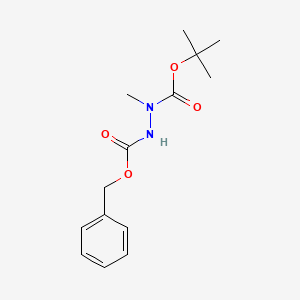
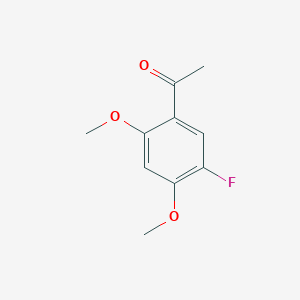
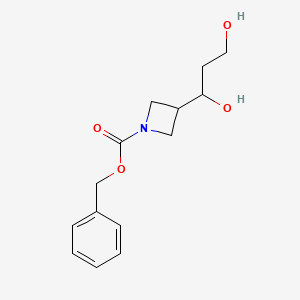
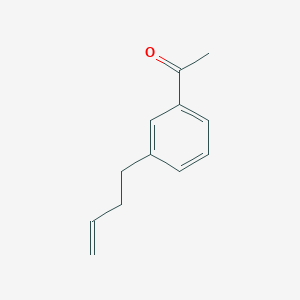
![Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B13968712.png)
